4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine
Description
Properties
IUPAC Name |
4-methyl-3-(2-methylphenyl)sulfonyl-2-(2-methylprop-2-enoxy)-6-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-16(2)15-27-23-22(28(25,26)21-13-9-8-10-17(21)3)18(4)14-20(24-23)19-11-6-5-7-12-19/h5-14H,1,15H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWPZPHQXLYHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-3-[(2-methylphenyl)sulfonyl]-2-[(2-methyl-2-propenyl)oxy]-6-phenylpyridine, a compound with the chemical formula C23H23NO3S and a molecular weight of 393.49862 g/mol, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2937421-36-6
- Molecular Formula : C23H23NO3S
- Molecular Weight : 393.49862 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory agent, its effects on cell signaling pathways, and its antimicrobial properties.
Anti-inflammatory Activity
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, it has been shown to affect the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
The compound interacts with multiple biological targets:
- G Protein-Coupled Receptors (GPCRs) : It may modulate GPCR signaling pathways, which are critical in mediating cellular responses to hormones and neurotransmitters.
- Enzyme Inhibition : The sulfonamide group in the molecule suggests potential inhibition of sulfonamide-sensitive enzymes involved in bacterial growth.
- Cell Cycle Regulation : Preliminary studies suggest that the compound may influence cell cycle progression, potentially leading to apoptosis in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Demonstrated significant inhibition of COX enzymes, suggesting anti-inflammatory potential. |
| Sun & Zhou (2015) | Reported antimicrobial activity against several pathogens with notable efficacy at low concentrations. |
| PMC3315628 | Explored interactions with GPCRs, indicating modulation of intracellular calcium levels affecting various physiological processes. |
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Groups
Key Observations :
- Sulfonyl vs. Sulfanyl/Sulfinyl: The target’s sulfonyl group (strong electron-withdrawing) contrasts with sulfanyl (electron-donating) in and sulfinyl (moderately polar) in .
- Heterocycle Core : Pyrimidine derivatives (e.g., ) exhibit different π-π stacking interactions compared to pyridine-based compounds, affecting DNA/RNA binding or protein interactions.
- Substituent Positioning : The ortho-methyl group on the sulfonyl phenyl ring (target compound) introduces steric hindrance absent in para-substituted analogues (e.g., ), possibly altering binding kinetics .
Functional Group Variations
- Propenyloxy vs. Ethoxy/Cyano: The target’s propenyloxy group (position 2) is more labile under oxidative conditions than the ethoxy group in 2-ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile , which may influence metabolic stability. The cyano group in enhances electrophilicity, favoring covalent binding to thiols in enzymes.
- Trifluoromethyl (CF₃) Effects : Compounds like with CF₃ groups exhibit increased lipophilicity and bioavailability compared to the target’s methyl/phenyl substituents .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
